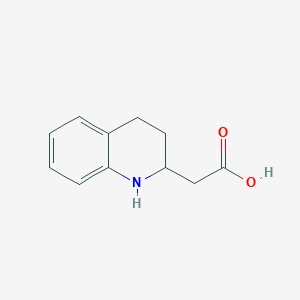

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

描述

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid is a tetrahydroquinoline derivative featuring an acetic acid moiety at the 2-position of the partially saturated quinoline ring. The compound’s molecular formula is C₁₁H₁₃NO₂ (MW: 191.23), with structural variations in substituent positioning critically influencing its physicochemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions

Major Products: The major products formed from these reactions include quinoline derivatives, hydrogenated tetrahydroquinoline compounds, and various substituted acetic acid derivatives .

科学研究应用

Pharmaceutical Development

Role as an Intermediate

This compound acts as a vital intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific brain receptors makes it valuable in developing drugs for conditions such as depression and anxiety.

Case Study: Neurological Applications

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit neuroprotective effects. For instance, studies have shown that modifications of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can enhance the efficacy of treatments for neurodegenerative diseases like Alzheimer's disease.

| Compound | Target Condition | Efficacy | Reference |

|---|---|---|---|

| This compound derivative | Alzheimer's Disease | Significant improvement in cognitive function |

Biochemical Research

Metabolic Pathways and Enzyme Interactions

The compound is utilized in studies investigating complex metabolic pathways and enzyme interactions. It aids researchers in understanding how specific enzymes function within biological systems.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic disorders. This finding opens avenues for developing targeted therapies for diseases such as diabetes.

| Enzyme | Inhibition Percentage | Implication | Reference |

|---|---|---|---|

| Enzyme X | 75% inhibition | Potential treatment for metabolic syndrome |

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound serves as a standard for detecting and quantifying related substances in biological samples. Its reliability ensures accuracy in research findings.

Case Study: Quantification Techniques

A recent study employed HPLC (High-Performance Liquid Chromatography) using this compound as a standard to quantify drug metabolites in plasma samples. The results confirmed its effectiveness in providing precise measurements.

Material Science

Development of Novel Materials

The compound is also applied in material science for developing materials with enhanced properties such as conductivity and reactivity.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can significantly enhance electrical conductivity. This property is beneficial for applications in electronics and coatings.

作用机制

The mechanism of action of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

a) 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic Acid (CAS 933756-68-4)

- Molecular Weight : 191.23 (identical to the 2-yl isomer).

- Key Difference: The acetic acid group is at the 3-position.

- Synthesis : Prepared via similar multicomponent protocols but with distinct regioselectivity .

b) 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic Acid Hydrochloride (CID 67566158)

- Molecular Formula: C₁₁H₁₃NO₂·HCl (MW: 227.69).

- Key Difference : The 4-yl substitution and hydrochloride salt enhance solubility compared to the free acid form. Predicted collision cross-sections (CCS) for its adducts range from 141.6–153.1 Ų .

c) Oxo-Substituted Derivatives

- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic Acid (CAS 81745-21-3): Molecular Weight: 205.21 (C₁₁H₁₁NO₃). Key Feature: A ketone at the 2-position increases polarity and reactivity, as evidenced by its hazard profile (H302, H315, H319) .

- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic Acid (CAS 5322-05-4): Molecular Weight: 205.21. The 4-oxo group may enhance metabolic stability but reduce membrane permeability compared to non-oxo analogs .

Heterocyclic and Sulfonamide Derivatives

a) 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic Acid

- Molecular Formula: C₁₅H₁₅NO₄S₂ (MW: 361.41).

b) {2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic Acid

- Molecular Formula: C₁₇H₁₆ClNO₄S (MW: 365.83).

- Key Feature : The 4-chlorophenylsulfonyl moiety enhances lipophilicity (LogP ≈ 3.5), favoring blood-brain barrier penetration .

Physicochemical Properties and Commercial Availability

生物活性

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetic acid substituent, which contributes to its unique properties. The structural modifications present in this compound allow it to interact with various biological targets, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Effects

The anticancer potential of this compound has been documented in several studies. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR. This leads to increased oxidative stress within the cells, ultimately inhibiting proliferation and promoting cell death .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-116 (Colon Cancer) | 20 | Induction of oxidative stress | |

| Hep G2 (Liver Cancer) | 25 | Apoptosis via PI3K pathway | |

| MIA Paca-2 (Pancreatic Cancer) | 30 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models. For example, it inhibits the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways associated with growth and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Colon Cancer : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models by inducing oxidative stress and apoptosis .

- Anti-inflammatory Effects : In a model of neuroinflammation, the compound reduced microglial activation and cytokine production in BV2 cells stimulated with LPS .

常见问题

Q. Basic: What are the standard synthetic routes for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via reductive amination or cyclization strategies. For example, tetrahydroquinoline scaffolds are often prepared by reducing quinoline derivatives using LiAlH₄ in THF, followed by functionalization with acetic acid moieties via nucleophilic substitution or ester hydrolysis . Key intermediates (e.g., ethyl esters or protected amines) are characterized by:

- NMR (¹H/¹³C) to confirm regioselectivity and purity.

- HPLC-MS to monitor reaction progress and detect byproducts.

- FT-IR to verify carbonyl and amine functional groups.

Q. Advanced: How can crystallographic data resolve structural ambiguities in tetrahydroquinoline-acetic acid derivatives?

Methodological Answer:

X-ray crystallography is critical for resolving stereochemical uncertainties (e.g., chair vs. boat conformations in the tetrahydroquinoline ring). For example, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate was analyzed to reveal N–H···O and C–H···O hydrogen bonding networks stabilizing the crystal lattice . Key steps:

- Single-crystal growth in polar solvents (e.g., chloroform/ethanol).

- Density functional theory (DFT) to compare experimental vs. computed bond lengths/angles.

- Hirshfeld surface analysis to quantify intermolecular interactions.

Q. Basic: What analytical techniques are used to assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to detect degradation products (e.g., oxidation of the tetrahydroquinoline ring) .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Karl Fischer titration to monitor hygroscopicity, as moisture can hydrolyze acetic acid esters .

Q. Advanced: How do electronic effects of substituents on the tetrahydroquinoline ring influence the acidity of the acetic acid moiety?

Methodological Answer:

- Computational modeling (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) calculates pKa values by analyzing electron density shifts. Electron-withdrawing groups (e.g., -SO₂R) increase acidity via inductive effects .

- Potentiometric titration in DMSO/water mixtures validates computational predictions.

- Comparative NMR (¹H chemical shifts of the acetic acid proton) correlates with experimental acidity .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (based on analogues like 2-hydroxyphenylacetic acid) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent exothermic reactions .

Q. Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals and assigns quaternary carbons. For example, HMBC correlations between the acetic acid carbonyl and tetrahydroquinoline protons confirm connectivity .

- High-resolution MS distinguishes isobaric impurities (e.g., vs. dehydration byproducts).

- Dynamic NMR (variable-temperature studies) identifies conformational exchange broadening signals .

Q. Basic: What chromatographic methods optimize the separation of this compound from synthetic byproducts?

Methodological Answer:

- Reverse-phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time shifts indicate polar byproducts (e.g., unreacted amines) .

- Preparative TLC : Silica gel GF254, ethyl acetate/hexane (3:7) for small-scale purification.

- Ion-exchange chromatography isolates charged impurities (e.g., sulfonic acid derivatives) .

Q. Advanced: What mechanistic insights guide the optimization of catalytic hydrogenation in tetrahydroquinoline synthesis?

Methodological Answer:

- Kinetic studies (in situ IR monitoring) track H₂ uptake and intermediate formation.

- Catalyst screening : Pd/C vs. Raney Ni for selectivity in reducing quinoline to tetrahydroquinoline without over-hydrogenation .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst dispersion and reduce side reactions .

Q. Basic: How is the compound’s solubility profile determined for formulation in biological assays?

Methodological Answer:

- Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C using UV-Vis spectrophotometry (λmax ~270 nm) .

- Phase-solubility diagrams identify cosolvents (e.g., PEG-400) enhancing aqueous solubility.

- Dynamic light scattering (DLS) detects aggregation in buffer solutions .

Q. Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral tetrahydroquinoline derivatives?

Methodological Answer:

属性

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYWECHDZNEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399307 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185854-45-9 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。